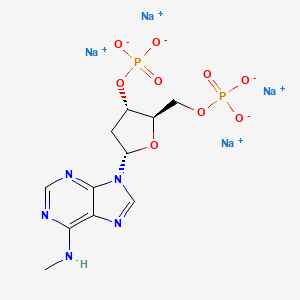

MRS 2179 tetrasodium salt

Vue d'ensemble

Description

MRS 2179 tetrasodium salt, also known as 4-[4-(4-methyl-piperazin-1-yl)butoxy]-benzoic acid, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as a ligand for G-protein coupled receptors (GPCRs) and for its ability to modulate the activity of a number of enzymes and ion channels. In recent years, the compound has been used in a number of in vivo and in vitro studies to investigate its biological activity and pharmacodynamics.

Applications De Recherche Scientifique

MRS 2179 tetrasodium salt

is a competitive antagonist at P2Y1 receptors . It is selective over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors . It inhibits the upregulation of NTPDase1 by ATP γ S .

This compound is used in various fields of research, including pharmacology , biochemistry , molecular biology , neuroscience , and cell biology . It’s often used to study the function and signaling pathways of P2Y1 receptors, which are involved in many physiological processes.

- MRS 2179 tetrasodium salt is a competitive antagonist at P2Y1 receptors . It is selective over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors . This makes it a valuable tool in pharmacological research for studying the function and signaling pathways of P2Y1 receptors .

- In the field of medicine, MRS 2179 tetrasodium salt could potentially be used in the treatment of thrombotic syndromes due to its ability to inhibit platelet aggregation .

- In biotechnology, MRS 2179 tetrasodium salt can be used to study the function of P2Y1 receptors in various physiological processes .

- MRS 2179 tetrasodium salt can be used in clinical research to study diseases related to P2Y1 receptors .

- MRS 2179 tetrasodium salt could potentially be used in drug development as a target for drugs designed to modulate the activity of P2Y1 receptors .

Pharmacology

Medicine

Biotechnology

Clinical Research

Drug Development

Diagnostics

Propriétés

IUPAC Name |

tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPQPYQWGFCKEY-IDAKGYGSSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5Na4O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MRS 2179 tetrasodium salt | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)